molecular formula C16H15BrN2O2S B2385653 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893093-12-4

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2385653
CAS No.: 893093-12-4
M. Wt: 379.27
InChI Key: YRPIGBPUUIWLOD-UHFFFAOYSA-N
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Description

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-bromobenzoyl)thiophene: Another thiophene derivative with similar biological activities.

    3-Aminobenzo[b]thiophene: Known for its potential in drug discovery and development.

    Thieno[2,3-b]pyridine: Used in the synthesis of kinase inhibitors

Uniqueness

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique structure, which combines a bromobenzoyl group with a cyclopenta[b]thiophene core. This unique structure contributes to its distinct chemical reactivity and potential therapeutic properties .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-11-6-3-7-12(11)22-16(13)19-14(20)9-4-2-5-10(17)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIGBPUUIWLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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